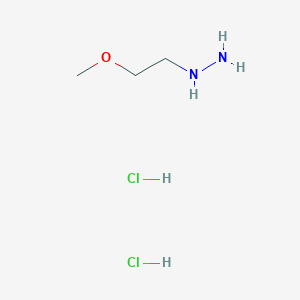

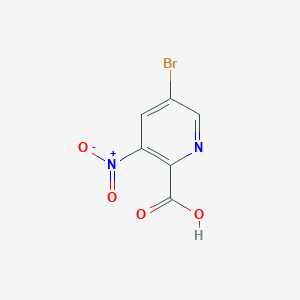

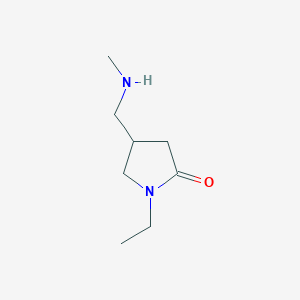

![molecular formula C18H22FNO2 B1520690 Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-59-5](/img/structure/B1520690.png)

Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate

Overview

Description

Tert-butyl 6-fluorospiro[indene-1,4’-piperidine]-1’-carboxylate is a chemical compound with the molecular formula C18H22FNO2 . It has a molecular weight of 303.37 g/mol . The compound is typically found in a white to yellow solid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 6-fluorospiro[indene-1,4’-piperidine]-1’-carboxylate is 1S/C18H24FNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-5,12H,6-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 6-fluorospiro[indene-1,4’-piperidine]-1’-carboxylate is a white to yellow solid . It has a molecular weight of 303.37 g/mol and a molecular formula of C18H22FNO2 .Scientific Research Applications

Medicinal Chemistry: Protecting Group in Drug Synthesis

In medicinal chemistry, the tert-butyl ester group is commonly employed as a protecting group for carboxylic acids. Its stability against nucleophiles and reducing agents makes it invaluable in multi-step organic syntheses, particularly in the development of new pharmaceuticals . The tert-butyl group can be conveniently removed under acidic conditions, allowing for the selective deprotection and further functionalization of drug molecules.

Pharmacology: Modulation of Biological Pathways

The spirocyclic nature of this compound offers a unique three-dimensional structure that can interact with various biological targets. Spirocyclic compounds like Tert-butyl 6-fluorospiro[indene-1,4’-piperidine]-1’-carboxylate are being explored for their potential to modulate biological pathways, which could lead to the development of new therapeutic agents with novel mechanisms of action .

Organic Synthesis: Scaffold for Complex Molecules

In organic synthesis, this compound serves as a versatile scaffold. Its rigid structure is used to create complex molecules with high specificity. It provides a complementary structural surrogate for piperidine and related ring systems, which are prevalent in many bioactive compounds .

Material Science: Supramolecular Assembly

The tert-butyl groups can influence the self-assembly behavior of organic molecules on surfaces. This property is crucial in the field of material science, where controlled assembly can lead to the creation of novel nanostructures with potential applications in nanotechnology and molecular devices .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, protecting groups like the tert-butyl ester are essential for the analysis of complex organic molecules. They improve the volatility and stability of compounds, facilitating their separation and identification through techniques such as gas chromatography and mass spectrometry .

Biochemistry: Study of Amino Acids and Proteins

The tert-butyl ester group’s role in biochemistry involves the protection of amino acids during peptide synthesis. This is particularly important when synthesizing peptides and proteins with specific sequences, as it prevents unwanted side reactions and helps in achieving high yields of the desired product .

Mechanism of Action

Target of Action

Compounds with a spiro[indene-1,4’-piperidine] structure are often involved in interactions with proteins or enzymes in the body due to their three-dimensional structure . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. The fluorine atom in the compound could form strong hydrogen bonds with target proteins, influencing their function .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways depending on its targets. For example, if it targets enzymes involved in signal transduction, it could affect signaling pathways in the cell .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The tert-butyl group might increase the lipophilicity of the compound, potentially enhancing its absorption and distribution . The compound could be metabolized by enzymes in the liver and excreted in the urine or feces .

Result of Action

The molecular and cellular effects of the compound would depend on its targets and mode of action. It could potentially alter the function of target proteins, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of the compound. For example, the compound might be more stable and effective at physiological pH and body temperature .

properties

IUPAC Name |

tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWSKWZWNXUMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147906 | |

| Record name | 1,1-Dimethylethyl 6-fluorospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160247-59-5 | |

| Record name | 1,1-Dimethylethyl 6-fluorospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-fluorospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

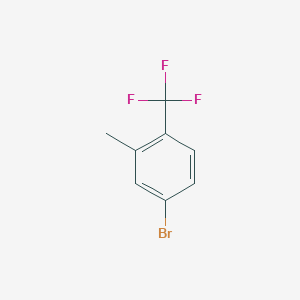

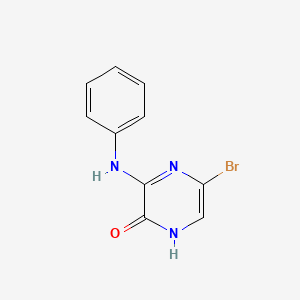

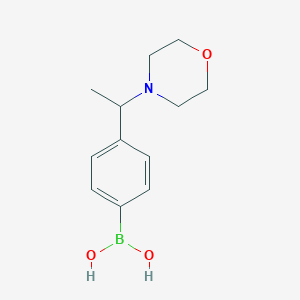

![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)

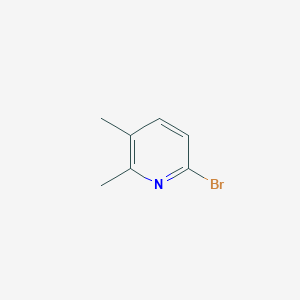

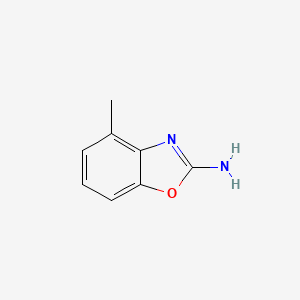

![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

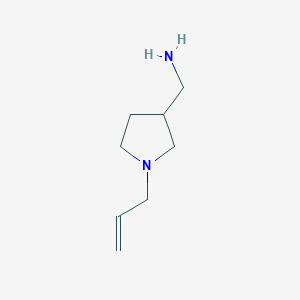

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)